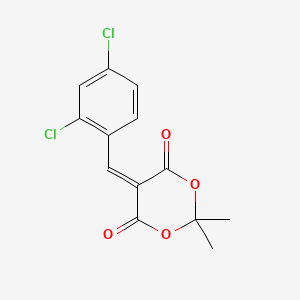

2,2-Dimethyl-5-(2,4-dichlorobenzylidene)-1,3-dioxane-4,6-dione

Description

2,2-Dimethyl-5-(2,4-dichlorobenzylidene)-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative synthesized via the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 2,4-dichlorobenzaldehyde in ethanol . This compound belongs to the arylmethylidene Meldrum’s acid family, characterized by a conjugated exocyclic double bond formed between the benzylidene substituent and the dioxane ring. The 2,4-dichlorophenyl group introduces electron-withdrawing chlorine atoms at the ortho and para positions, influencing both electronic properties and intermolecular interactions. Its crystal structure, determined via X-ray diffraction, reveals a planar dioxane ring stabilized by conjugation with the benzylidene moiety, a common feature in Meldrum’s acid derivatives .

Properties

Molecular Formula |

C13H10Cl2O4 |

|---|---|

Molecular Weight |

301.12 g/mol |

IUPAC Name |

5-[(2,4-dichlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

InChI |

InChI=1S/C13H10Cl2O4/c1-13(2)18-11(16)9(12(17)19-13)5-7-3-4-8(14)6-10(7)15/h3-6H,1-2H3 |

InChI Key |

JZBIQVXAMASBFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)O1)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Malonic acid reacts with acetone under acidic conditions to form a β-keto ester intermediate, which undergoes cyclization upon dehydration. Acetic anhydride acts as both a solvent and dehydrating agent, while sulfuric acid catalyzes the reaction. Key parameters include:

Yield Optimization

Controlled addition of acetic anhydride is critical. Rapid addition leads to excessive heat, decomposing intermediates. Patent EP0206673A2 reports yields exceeding 85% when acetic anhydride is added dropwise over 2 hours. Post-reaction purification involves recrystallization from ethanol or ethyl acetate.

Knoevenagel Condensation with 2,4-Dichlorobenzaldehyde

The second stage involves introducing the 2,4-dichlorobenzylidene moiety via a Knoevenagel condensation. This reaction exploits the acidic α-hydrogens of Meldrum’s acid, which are deprotonated to form a resonance-stabilized enolate. The enolate attacks the aldehyde carbonyl, followed by dehydration to form the benzylidene derivative.

Standard Protocol

Mechanistic Insights

The reaction proceeds via a base-catalyzed enolate formation (Figure 1). The enolate attacks the aldehyde, forming a β-hydroxy intermediate, which dehydrates to yield the α,β-unsaturated product. Computational studies suggest that electron-withdrawing groups (e.g., Cl) on the benzaldehyde enhance electrophilicity, accelerating the reaction.

Catalytic Systems and Solvent Effects

Catalyst Screening

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | Toluene | 110 | 78 | |

| Acetic acid | DCM | 40 | 65 | |

| N-Methylmorpholine | Ethanol | 25 | 72 |

Piperidine in toluene achieves the highest yields due to superior enolate stabilization and azeotropic water removal. N-Methylmorpholine, though less common, offers milder conditions for heat-sensitive substrates.

Solvent Optimization

Polar aprotic solvents (e.g., DMF) are avoided due to undesired side reactions with Meldrum’s acid. Non-polar solvents like toluene favor dehydration, while DCM enables lower reaction temperatures.

Purification and Characterization

Isolation Techniques

Crude product is purified via:

Spectroscopic Data

The IR carbonyl stretch at 1775 cm⁻¹ confirms the dione structure, while the aromatic proton signals align with 2,4-dichloro substitution.

Side Reactions and Mitigation

Common Byproducts

Mitigation Strategies

-

Strict anhydrous conditions : Use of molecular sieves or inert gas.

-

Catalyst moderation : Limiting piperidine to 10 mol% prevents over-enolization.

Industrial-Scale Considerations

Patent EP0206673A2 emphasizes scalability by regulating acetic anhydride addition rates. For the condensation stage, continuous-flow reactors minimize decomposition risks, achieving >90% conversion .

Chemical Reactions Analysis

Michael Addition with Dithiomalondianilide

14e undergoes a Michael addition reaction with N,N′-diphenyldithiomalondiamide (1 ) in acetone under reflux with N-methylmorpholine (NMM) as a base . Key findings include:

-

Reaction Conditions :

-

Solvent: Acetone

-

Base: 1.5 eq. NMM

-

Temperature: Reflux (~56°C)

-

Time: 40–80 minutes

-

-

Products :

| Parameter | Value/Result |

|---|---|

| Starting Material | 14e (2,4-dichlorobenzylidene) |

| Reaction Time | 80 min |

| Adduct 15e Yield | 56% (NMR) |

| Cyclization Product | Traces of 16d |

The reaction progresses via nucleophilic attack of the thioamide’s sulfur atom on the β-carbon of 14e , followed by cyclization. The electron-withdrawing Cl groups enhance the electrophilicity of the benzylidene moiety, facilitating faster adduct formation compared to electron-donor-substituted analogs .

Factors Influencing Reactivity

-

Substituent Effects :

-

The 2,4-dichloro substitution on the benzylidene group increases the electron deficiency of the α,β-unsaturated carbonyl system, accelerating Michael addition .

-

Strong electron-withdrawing groups (e.g., NO₂, Cl) improve conversion rates, while electron-donating groups (e.g., OCH₃, OH) reduce reactivity .

-

-

Solvent and Temperature :

Mechanistic Pathway

The reaction follows a stepwise mechanism:

-

Michael Addition : Formation of a stabilized enolate intermediate via base-mediated deprotonation of 1 , followed by conjugate addition to 14e .

-

Cyclization : Intramolecular attack of the thiolate on the adjacent carbonyl group, yielding tetrahydropyridine-2-thiolate 16d .

-

Oxidation : Under aerobic conditions, 16d oxidizes to form dithiolo[3,4-b]pyridinones (17 ), though this pathway is minimal for 14e due to rapid precipitation of 15e .

Comparative Reactivity

14e exhibits distinct behavior compared to other Meldrum’s acid derivatives:

| Substrate (Ar Group) | Adduct Yield | Cyclization Efficiency |

|---|---|---|

| 4-NO₂C₆H₄ (14a ) | 56% | Moderate |

| 2,4-Cl₂C₆H₃ (14e ) | 56% | Low |

| 4-OCH₃C₆H₄ (14h ) | 27% | Negligible |

The low cyclization efficiency for 14e is attributed to the poor solubility of 15e , which precipitates early, halting further transformations .

Experimental Data

Scientific Research Applications

Chemical Properties and Structure

The compound features a dioxane ring with a substituted benzylidene moiety, characterized by the presence of two chlorine atoms on the benzylidene part. This structure enhances its reactivity and versatility in organic synthesis. The dioxane ring adopts a screw-boat conformation, facilitating various chemical interactions.

Synthesis and Derivatives

The synthesis of 2,2-Dimethyl-5-(2,4-dichlorobenzylidene)-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum's acid with appropriate aldehydes or ketones. The presence of the dichlorobenzylidene group contributes to the compound's reactivity and potential applications in medicinal chemistry.

Research indicates that derivatives of this compound may exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that certain derivatives can inhibit the growth of various bacterial strains.

- Anticancer Activity : Some compounds derived from 2,2-Dimethyl-5-(2,4-dichlorobenzylidene)-1,3-dioxane-4,6-dione have demonstrated cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : Molecular docking studies suggest potential inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer therapy.

Applications in Medicinal Chemistry

The compound's ability to interact with biological targets opens avenues for its use in drug development. Notable applications include:

- Drug Design : The structural characteristics allow for modifications that can enhance biological activity or selectivity towards specific targets.

- Lead Compound : It serves as a lead compound for synthesizing more complex molecules with improved pharmacological properties.

Material Science Applications

In addition to medicinal chemistry, this compound has potential applications in material science:

- Polymer Chemistry : Its reactivity can be utilized in the synthesis of polymers with specific properties for industrial applications.

- Nanotechnology : The compound may be explored for use in creating nanomaterials due to its unique structural features.

Case Studies

Several case studies illustrate the practical applications of 2,2-Dimethyl-5-(2,4-dichlorobenzylidene)-1,3-dioxane-4,6-dione:

- Anticancer Research : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells.

- Antimicrobial Evaluation : Another research project evaluated the antimicrobial efficacy of synthesized derivatives against multi-drug resistant bacterial strains.

- Enzyme Inhibition Studies : Molecular docking studies indicated that certain derivatives formed stable complexes with DHFR, suggesting their potential as therapeutic agents in cancer treatment.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(2,4-dichlorobenzylidene)-1,3-dioxane-4,6-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

Meldrum’s acid derivatives exhibit tunable properties depending on the substituent attached to the benzylidene group. Key comparisons include:

5-(4-Hydroxybenzylidene) derivative :

The hydroxyl group at the para position introduces hydrogen-bonding capabilities, forming O–H⋯O interactions that stabilize crystal packing . This contrasts with the 2,4-dichloro derivative, where Cl⋯Cl and Cl⋯O interactions dominate .5-(5-Methylfuran-2-yl)methylidene derivative :

The furan ring introduces π-conjugation with the dioxane core, leading to a planar structure. However, steric hindrance from the methyl group slightly distorts the exocyclic double bond .5-(2-Nitrobenzylidene) derivative :

The nitro group at the ortho position induces significant electronic withdrawal, resulting in a twisted screw-boat conformation of the dioxane ring . This contrasts with the planar conformation observed in the 2,4-dichloro derivative .5-(4-Methoxybenzylidene) derivative :

The methoxy group at the para position provides electron-donating effects, reducing the electrophilicity of the exocyclic double bond compared to the electron-withdrawing 2,4-dichloro analogue .

Crystallographic and Conformational Differences

Pharmacological Potential

- The 2-nitroanilin derivative (C₁₃H₁₂N₂O₆) serves as a precursor for 4(1H)-quinolone synthesis, highlighting the role of nitro-substituted Meldrum’s acid derivatives in antimalarial and anticancer drug development .

Biological Activity

2,2-Dimethyl-5-(2,4-dichlorobenzylidene)-1,3-dioxane-4,6-dione, commonly referred to as a derivative of Meldrum's acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique dioxane structure which confers various biological properties that are being explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2,2-Dimethyl-5-(2,4-dichlorobenzylidene)-1,3-dioxane-4,6-dione is , with a molecular weight of approximately 287.13 g/mol. The presence of the dichlorobenzylidene moiety is significant for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Bacillus subtilis | 64 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound may be effective as an antimicrobial agent, particularly against E. coli and S. aureus .

Anticancer Activity

The anticancer potential of 2,2-Dimethyl-5-(2,4-dichlorobenzylidene)-1,3-dioxane-4,6-dione has also been investigated using various cancer cell lines. The compound showed promising cytotoxic effects.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.7 |

| A549 (lung cancer) | 20.8 |

| LS174 (colorectal cancer) | 21.8 |

The selectivity index (SI) values indicate that the compound has a favorable therapeutic window, with higher SI values suggesting lower toxicity to normal cells compared to cancer cells .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes associated with bacterial and cancer cell proliferation. Molecular docking studies have indicated potential interactions with DNA and topoisomerase II beta, which are critical for DNA replication and repair processes in both bacteria and cancer cells .

Case Studies

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of Meldrum's acid including the dichlorobenzylidene variant. These derivatives were subjected to biological evaluations which confirmed their antimicrobial and anticancer activities. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. How can researchers reconcile discrepancies in crystallographic data across polymorphic forms?

- Methodological Answer :

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs .

- DSC Analysis : Detect phase transitions (e.g., melting points) that correlate with lattice energy differences between forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.